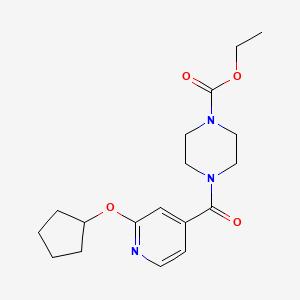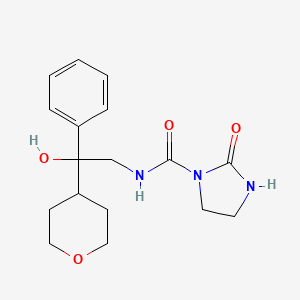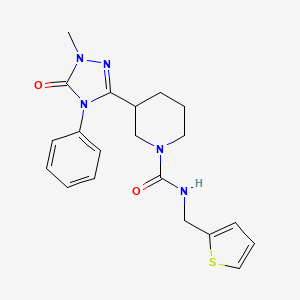
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate, also known as CPIP, is a chemical compound that has been widely used in scientific research. CPIP is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in cellular signaling pathways.
Mécanisme D'action
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate inhibits PKD activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation, induce apoptosis, and affect cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate in lab experiments is its specificity for PKD family proteins. This allows researchers to study the function of these proteins without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the viability of cells.
Orientations Futures
There are many potential future directions for research on Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate. One area of interest is the development of this compound analogs with improved potency and selectivity for PKD family proteins. Another area of interest is the use of this compound as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the role of PKDs in various cellular processes and signaling pathways.
In conclusion, this compound is a valuable tool for scientific research, allowing researchers to study the function of PKD family proteins and their role in cellular signaling pathways. Its specificity for PKDs, along with its potential therapeutic applications, make it an important area of study for future research.
Méthodes De Synthèse
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate can be synthesized by reacting isonicotinoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopentanol and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been extensively used in scientific research as a tool to study the function of PKD family proteins. PKDs are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of PKDs in vitro and in vivo, leading to a better understanding of the role of PKDs in various cellular signaling pathways.
Propriétés
IUPAC Name |
ethyl 4-(2-cyclopentyloxypyridine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-7-8-19-16(13-14)25-15-5-3-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHJHWTVPQNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)



![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

